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Compound of Interest

Compound Name: 3-Amino-5-tert-butylisoxazole

Cat. No.: B1265968 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic

Resonance (NMR) spectroscopic data for 3-Amino-5-tert-butylisoxazole. The information

presented herein is intended to support researchers and scientists in the fields of medicinal

chemistry, drug development, and organic synthesis in the unambiguous identification and

characterization of this compound.

Molecular Structure and Atom Numbering
The structural formula and atom numbering scheme for 3-Amino-5-tert-butylisoxazole are

depicted in the diagram below. This standardized numbering is used for the assignment of

NMR signals.

Caption: Molecular structure of 3-Amino-5-tert-butylisoxazole with atom numbering.

¹H NMR Spectral Data
The ¹H NMR spectrum of 3-Amino-5-tert-butylisoxazole exhibits distinct signals

corresponding to the different proton environments in the molecule. The data, acquired in

deuterated chloroform (CDCl₃), is summarized in the table below.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

5.34 Singlet 1H H4

4.17 Broad Singlet 2H NH₂

1.29 Singlet 9H C(CH₃)₃

¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum provides information on the carbon framework of the

molecule. The chemical shifts for each carbon atom of 3-Amino-5-tert-butylisoxazole in

deuterated chloroform (CDCl₃) are presented in the following table.

Chemical Shift (δ) ppm Assignment

178.6 C5

162.8 C3

89.9 C4

32.5 C(CH₃)₃

28.3 C(CH₃)₃

Experimental Protocol: NMR Data Acquisition
The following protocol outlines the general procedure for acquiring high-quality NMR spectra of

3-Amino-5-tert-butylisoxazole.

1. Sample Preparation:

Weigh approximately 5-10 mg of 3-Amino-5-tert-butylisoxazole.

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃)

containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a 5 mm NMR tube.
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2. NMR Spectrometer Setup:

The data presented in this guide were acquired on a standard 400 MHz NMR spectrometer.

Tune and shim the spectrometer to ensure optimal resolution and lineshape.

3. ¹H NMR Acquisition Parameters:

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

Number of Scans: 16 to 64, depending on the sample concentration.

Relaxation Delay: 1-2 seconds.

Acquisition Time: 3-4 seconds.

Spectral Width: A range of approximately -2 to 12 ppm is typically sufficient.

4. ¹³C NMR Acquisition Parameters:

Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

Relaxation Delay: 2 seconds.

Acquisition Time: 1-2 seconds.

Spectral Width: A range of approximately 0 to 200 ppm.

5. Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the resulting spectrum.

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both ¹H and ¹³C

spectra.
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Integrate the signals in the ¹H NMR spectrum.

Assign the peaks based on their chemical shifts, multiplicities, and integration values, and by

comparison with known data for similar structures.

Logical Workflow for NMR Analysis
The following diagram illustrates the logical workflow for the structural elucidation of 3-Amino-
5-tert-butylisoxazole using NMR spectroscopy.
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Caption: General workflow for NMR data acquisition, processing, and analysis.

To cite this document: BenchChem. [In-Depth Spectroscopic Analysis of 3-Amino-5-tert-
butylisoxazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1265968#1h-nmr-and-13c-nmr-data-for-3-amino-5-
tert-butylisoxazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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